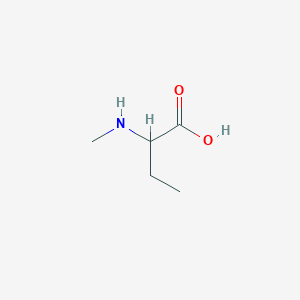

2-(Methylamino)butanoic acid

Description

Contextualization within Amino Acid Chemistry and Biochemistry

2-(Methylamino)butanoic acid is an N-methylated, non-proteinogenic amino acid. Unlike the 20 common proteinogenic amino acids, it is not directly encoded by the standard genetic code for ribosomal protein synthesis. The defining feature of this molecule is the N-methylation, a modification that significantly impacts the properties of amino acids and the peptides that contain them. benthamdirect.comnih.gov

N-methylated amino acids are frequently found in natural peptides, particularly cyclic ones, which are often synthesized non-ribosomally by microorganisms and other organisms. nih.govacs.org The presence of the N-methyl group introduces several key changes:

Increased Protease Resistance: The N-methyl group can sterically hinder the approach of proteases, enzymes that break down proteins and peptides. This modification enhances the metabolic stability of peptides, a desirable trait for therapeutic applications. benthamdirect.com

Enhanced Bioavailability: N-methylation increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes. benthamdirect.com

Recent advancements in synthetic biology have explored the ribosomal incorporation of N-methylated amino acids into proteins, a process that could unlock the synthesis of novel peptides and proteins with enhanced properties. nih.govacs.org Computational modeling and the use of specialized components like modified ribosomes and elongation factor P (EF-P) are key strategies in this emerging field. nih.gov

Historical Perspectives on Related Methylamino Butanoic Acid Research

The study of butanoic acid and its simple derivatives has a long history. For instance, isomers like 2-methylbutanoic acid were investigated as early as the 19th century, often in the context of identifying components from natural sources like valerian root or fusel alcohol. wikipedia.org

The specific focus on N-methylated amino acids, including the broader family of methylamino butanoic acids, is a more modern development, driven largely by medicinal chemistry and drug discovery. benthamdirect.comnih.gov As researchers began to understand the limitations of natural peptides as drugs (e.g., poor stability and bioavailability), they turned to chemical modifications to improve these properties. N-methylation was identified as a minimal but highly effective modification for creating peptide analogues with improved pharmacokinetic profiles. benthamdirect.comnih.gov This has made optically pure N-methyl-amino acids critical building blocks in combinatorial chemistry for screening new potential drugs, including enzyme inhibitors and receptor antagonists. benthamdirect.com The synthesis of related compounds, such as 4-methylguanidine butyric acid, utilizes 4-(methylamino)butanoic acid as a key intermediate, demonstrating the preparative importance of this class of compounds. researchgate.net

Current Research Landscape and Emerging Areas in Butanoic Acid Derivatives

The research landscape for butanoic acid derivatives is diverse and expanding, with significant efforts in medicine and biotechnology. Butyric acid itself is a short-chain fatty acid recognized for various biological activities, but its short half-life limits its therapeutic use. biointerfaceresearch.comresearchgate.net This has spurred the development of numerous derivatives designed to act as more stable pro-drugs or to possess novel functions. nih.gov

Current research focuses on several key areas:

Anti-Cancer Agents: Many butanoic acid derivatives function as histone deacetylase (HDAC) inhibitors, a mechanism linked to anti-tumor effects. biointerfaceresearch.comresearchgate.net For example, the pro-drug pivalyloxymethyl butyrate (B1204436) (AN-9) was designed to release butyric acid intracellularly, showing an ability to inhibit the proliferation of cancer cells at much lower concentrations than butyric acid itself. nih.gov

Antiviral and Antimicrobial Applications: Researchers are designing and synthesizing novel butanoic acid derivatives to act as antiviral agents. biointerfaceresearch.comresearchgate.net These studies often involve computational methods like Density Functional Theory (DFT) to predict molecular stability and reactivity before synthesis. biointerfaceresearch.com Furthermore, butyric acid derivatives are seen as an alternative to traditional antimicrobials to combat antibiotic resistance, as they can stimulate the expression of antimicrobial peptides. researchgate.net

Medical Imaging: Complex butanoic acid derivatives have been developed for use as contrast agents in diagnostic imaging. ontosight.ai These molecules are often triiodinated, incorporating iodine atoms to enhance X-ray absorption for techniques like computed tomography (CT) scans. ontosight.ai

Agrochemicals: Certain derivatives are being investigated for their potential use in agriculture, for example, as pesticides. ontosight.ai

The overarching theme in current research is the strategic modification of the butanoic acid backbone to create compounds with tailored properties for specific biological or technological applications. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₅H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight | 117.15 g/mol | PubChem nih.gov |

| CAS Number | 70606-05-2 | PubChem nih.gov |

| Monoisotopic Mass | 117.078978594 Da | PubChem nih.gov |

| Topological Polar Surface Area | 49.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Compound Reference Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylamino Butanoic Acid and Its Analogues

Classical and Contemporary Approaches to the Synthesis of Methylamino Butanoic Acids

The synthesis of N-methyl amino acids has traditionally been approached through several key methodologies, each with its own set of advantages and limitations.

Reductive Amination: A prevalent and straightforward method for N-methylation is reductive amination. acs.orgnih.gov This typically involves the reaction of an amino acid ester with formaldehyde (B43269), followed by reduction. A two-pot synthesis via reductive amination has been described as a facile method for producing N-methyl amino acid esters. acs.orgnih.gov This approach is advantageous as it does not require the protection of side chains, utilizes commercially available starting materials, and often results in high yields. acs.orgnih.gov One such procedure involves consecutive reductive amination reactions, first with benzaldehyde (B42025) and then with paraformaldehyde, followed by the removal of the benzyl (B1604629) protecting group. acs.org Another variation employs a peptide-resin and reacts primary amino groups with 4,4'-dimethoxydityl chloride, followed by methylation with formaldehyde and sodium cyanoborohydride. nih.gov

However, classical reductive methylation using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke procedure) can be harsh, potentially leading to the decomposition of some amino acids and the formation of inorganic salt waste. researchgate.net

Direct Alkylation: Another classical approach is the direct alkylation of an amino acid. This method often suffers from a lack of selectivity, leading to over-methylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net The use of various mediating agents like silver oxide, sodium hydride, or potassium carbonate has been explored to improve direct methylation, but these have met with limited success for certain substrates. nih.gov

Modern Approaches: Contemporary methods have focused on overcoming the limitations of classical techniques. One improved method involves the use of an o-nitrobenzenesulfonyl (o-NBS) group to activate free amines, followed by methylation. researchgate.net Kessler and colleagues further refined this by using dimethylsulfate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as coupling reagents, which reduced both time and cost. researchgate.net

Solid-phase synthesis techniques have also been developed to streamline the process. One such method involves the introduction of an acid-labile dimethoxydityl group to protect the primary amine, allowing for subsequent methylation of the resulting secondary amine on the resin. nih.gov

| Method | Description | Advantages | Disadvantages |

| Reductive Amination | Reaction of an amino acid with an aldehyde (e.g., formaldehyde) and a reducing agent. acs.orgnih.gov | High yields, no side-chain protection needed for some protocols. acs.orgnih.gov | Harsh conditions in some variations (e.g., Eschweiler-Clarke), potential for byproducts. researchgate.net |

| Direct Alkylation | Direct reaction of an amino acid with a methylating agent. | Simple concept. | Prone to over-alkylation, lack of selectivity. researchgate.net |

| o-NBS Activation | Activation of the amine with an o-nitrobenzenesulfonyl group followed by methylation. researchgate.net | Improved selectivity and efficiency over direct alkylation. researchgate.net | Requires additional protection/deprotection steps. |

| Solid-Phase Synthesis | N-methylation performed on a solid support, often using protecting groups. nih.gov | Facilitates purification and automation. | May require specific linkers and protecting groups compatible with solid-phase conditions. google.com |

Stereoselective and Enantioselective Synthesis of 2-(Methylamino)butanoic Acid

Achieving stereochemical control is paramount in the synthesis of biologically active molecules like this compound. Several strategies have been developed to produce specific stereoisomers.

Asymmetric catalysis offers an efficient route to enantiomerically pure N-methylated amino acids. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the principles of asymmetric catalysis are broadly applicable to the synthesis of N-methyl amino acids. These methods often involve the catalytic asymmetric hydrogenation of an enamine precursor or the catalytic asymmetric alkylation of a glycine-derived Schiff base. The development of catalysts that can effectively control the stereochemistry at the α-carbon during the N-methylation process is a key area of research.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

A notable example is the use of oxazolidinones, which can be formed from an amino acid. nih.gov The oxazolidinone ring structure provides a rigid framework that directs subsequent reactions, such as alkylation, to occur from a specific face of the molecule. For instance, the Freidinger modification of the oxazolidinone procedure involves reduction with triethylsilane in an acidic medium and is compatible with Fmoc protecting groups. csic.es This method has been successfully used for the N-methylation of various amino acids. nih.gov The use of (R)-4-benzyl-3-propionyloxazolidin-2-one as a chiral auxiliary has been reported in the synthesis of a precursor to a substituted butanoic acid derivative. nih.gov

Diastereoselective synthesis aims to produce a specific diastereomer of a product. This is often achieved by using a substrate that already contains a chiral center, which then influences the stereochemistry of a newly formed chiral center.

In the context of this compound analogues, a diastereoselective approach could involve starting with a chiral precursor that directs the introduction of the methylamino group. For example, the synthesis of (2R,3R)-4-(tert-butoxy-carbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid was achieved using (R)-4-benzyl-3-propionyloxazolidin-2-one as a chiral starting material. nih.gov The inherent chirality of the starting material guided the stereochemical outcome of the subsequent reaction steps.

Derivatization Strategies for Novel this compound Analogues

The derivatization of this compound allows for the creation of novel analogues with potentially enhanced biological activities or tailored properties.

One strategy involves the conversion of hydroxyproline (B1673980) "customizable" units into N-alkyl amino acids. acs.org This process can yield N-methyl amino acids and allows for the introduction of various N-alkyl substituents, including N-homoallylic chains and chains with terminal ester, ketone, or cyano groups. acs.org The transformation is efficient, proceeds under mild, metal-free conditions, and maintains high optical purity. csic.esacs.org

Another approach to creating derivatives is through peptide synthesis, where N-methylated amino acids are incorporated into peptide chains. nih.gov For example, Boc-protected N-methylated amino acid methyl esters can be coupled with other amino acids to form dipeptides and larger peptide structures. nih.gov The synthesis of N-alkylated-β-amino methyl esters has been achieved through a reductive alkylation procedure using NaBH4 as the reducing agent, combining various α-amino methyl esters with different aldehydes. researchgate.net

Furthermore, the modification of the carboxylic acid or the amino group of this compound can lead to a wide array of derivatives. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the secondary amine can be further alkylated or incorporated into heterocyclic systems.

| Strategy | Description | Potential Products |

| From Hydroxyproline Units | Conversion of hydroxyproline derivatives into N-alkyl amino acids. acs.org | N-methyl amino acids, N-homoallylic derivatives, chains with terminal functional groups. csic.esacs.org |

| Peptide Synthesis | Incorporation of N-methylated amino acids into peptide sequences. nih.gov | N-methylated peptides with modified properties. nih.gov |

| Reductive Alkylation | Reaction of α-amino methyl esters with various aldehydes. researchgate.net | A library of N-alkylated-β-amino methyl esters. researchgate.net |

Modifications of the Amino Group in Methylamino Butanoic Acids

The secondary amine of this compound is a key site for functionalization, allowing for the synthesis of a diverse range of N-substituted analogues. Common strategies focus on N-alkylation to form tertiary amines or N-acylation.

Traditional methods for N-alkylation, such as using alkyl halides, can be effective but may suffer from poor selectivity and the formation of undesired salt byproducts. d-nb.info Modern catalytic approaches offer more sustainable and selective alternatives. One powerful method is the direct N-alkylation using alcohols, catalyzed by transition metal complexes such as those based on ruthenium or iridium. nih.govthieme-connect.com This "borrowing hydrogen" strategy is highly atom-economical, producing water as the only byproduct. nih.gov For instance, ruthenium catalysts have been successfully employed for the direct N-alkylation of unprotected α-amino acids with a variety of alcohols, maintaining the compound's optical purity. nih.gov

Another widely used technique is reductive amination. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium borohydride. cdnsciencepub.comacs.org This method is highly versatile for introducing a wide array of alkyl groups. For example, a facile, two-pot synthesis of N-methyl amino acid esters has been demonstrated via consecutive reductive aminations, first with benzaldehyde and then with paraformaldehyde, without the need for side-chain protection. acs.org

For more sterically demanding modifications or specific applications, N-protection followed by alkylation is a common sequence. The amino group can be protected with groups like tert-butoxycarbonyl (Boc), which then facilitates selective N-alkylation using a strong base and an alkyl halide. google.com

Table 1: Selected Methods for N-Alkylation of Amino Acid Derivatives

| Method | Reagents & Catalysts | Key Features | Reference |

|---|---|---|---|

| Direct Alkylation with Alcohols | Ruthenium (Ru) or Iridium (Ir) catalysts | Atom-economical; produces water as byproduct; high retention of stereochemistry. | nih.govthieme-connect.com |

| Reductive Amination | Aldehyde/Ketone, Sodium Cyanoborohydride (NaBH₃CN) | Versatile for introducing various alkyl groups; can be performed in one pot. | cdnsciencepub.comacs.org |

| Alkylation of Protected Amines | Boc-protection, Hindered Base (e.g., KOtBu), Alkyl Halide | Allows for selective mono-alkylation of protected amino groups. | google.com |

Functionalization of the Carboxyl Group in Butanoic Acid Structures

The carboxylic acid moiety of this compound is readily transformed into a variety of functional groups, most commonly esters and amides. These transformations are fundamental in fields such as peptide synthesis and medicinal chemistry.

Esterification is a common modification, often used to protect the carboxyl group or to enhance the lipophilicity of the molecule. A straightforward method involves reacting the amino acid with an alcohol, such as methanol (B129727), in the presence of an activating agent like trimethylchlorosilane or thionyl chloride. nih.gov These reactions are typically high-yielding and proceed under mild conditions. nih.gov

Amide bond formation, or peptide coupling, is a more complex transformation, particularly with N-methylated amino acids like this compound. The steric hindrance from the N-methyl group can significantly slow down the coupling reaction. scielo.org.mx To overcome this, a range of specialized coupling reagents have been developed. Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are particularly effective for coupling sterically hindered N-methyl amino acids. peptide.combachem.com Other powerful reagents include HATU and COMU, which often provide high coupling efficiencies and minimize racemization, even in difficult cases. scielo.org.mxbachem.com The choice of reagent and reaction conditions, including the base used (e.g., DIPEA or NMM), is critical for achieving high yields and maintaining chiral integrity. bachem.com

Table 2: Comparison of Coupling Reagents for N-Methylated Amide Bond Formation

| Coupling Reagent | Description | Application Notes | Reference |

|---|---|---|---|

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, often used for difficult couplings including N-methyl residues. Allows for short reaction times at room temperature. | scielo.org.mx |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Very effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. | peptide.com |

| PyBrOP | (Bromotripyrrolidinophosphonium hexafluorophosphate) | A more reactive phosphonium (B103445) salt reagent used for particularly challenging couplings where other reagents fail. | peptide.combachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A modern, safer alternative to HOBt/HOAt-based reagents with high efficiency comparable to HATU. | bachem.com |

| BEP | (2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate) | An efficient reagent specifically noted for the synthesis of peptides containing N-methyl amino acids without loss of optical purity. | thieme-connect.com |

Side Chain Functionalization and Branched-Chain Analogues

Modifying the ethyl side chain of this compound allows for the synthesis of non-canonical amino acids with unique structures and properties. A primary strategy for this is the selective functionalization of C-H bonds.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly converting unactivated C-H bonds into new C-C or C-heteroatom bonds. nih.govacs.org Palladium catalysts, in particular, have been used extensively for this purpose. acs.orgacs.org By employing a suitable directing group, often attached to the amine, it is possible to direct the catalyst to a specific C-H bond on the side chain. For example, a 2-methoxyiminoacetyl directing group has been used for the palladium-catalyzed direct functionalization of 2-aminobutanoic acid derivatives. nih.govacs.org These reactions can introduce aryl, vinyl, or other functional groups to the side chain. acs.orgacs.org A stepwise dehydrogenation method can also convert aliphatic amino acids into unsaturated analogues, which then serve as versatile intermediates for further modifications. nih.gov

The synthesis of branched-chain analogues, where additional alkyl groups are introduced on the side chain, is another important area. These structures are prevalent in bioactive peptides. wikipedia.org The synthesis of such analogues often starts from different precursors or involves the alkylation of an enolate intermediate. acs.org For example, the asymmetric alkylation of pseudoephedrine glycinamide (B1583983) provides a practical route to a wide range of α-amino acids, including those with branched side chains, with high diastereoselectivity. acs.org This approach allows for the construction of analogues such as 2-methyl-2-(methylamino)butanoic acid.

Table 3: Examples of Side Chain Functionalization Strategies

| Strategy | Method | Reagents/Catalyst | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| C-H Olefination | Palladium-Catalyzed | Pd(OPiv)₂, Ligand (e.g., 2-chloroquinoline), Ag₂CO₃ | Side-chain alkenylated amino acids | acs.org |

| C-H Arylation | Palladium-Catalyzed | Pd(OAc)₂, Ligand, Oxidant | Side-chain arylated amino acids | acs.org |

| Dehydrogenation | Iridium-Catalyzed | Ir-catalyst, Norbornene (hydrogen acceptor) | Unsaturated side-chain amino acids (e.g., vinylglycine derivatives) | nih.gov |

| Asymmetric Alkylation | Enolate Alkylation | Pseudoephedrine sarcosinamide, Base (e.g., LiHMDS), Alkyl Halide | Branched-chain α-amino acids | acs.org |

Biochemical Roles and Metabolic Pathways of 2 Methylamino Butanoic Acid

Investigation of Involvement in Central Metabolic Pathways

There is currently no direct scientific evidence to suggest the involvement of 2-(Methylamino)butanoic acid in the catabolism of common amino acids, including leucine (B10760876). The catabolism of the branched-chain amino acid leucine is a well-established pathway that proceeds through α-ketoisocaproate to ultimately yield acetyl-CoA and acetoacetate. While the similarly named 2-methylbutanoic acid is an intermediate in the breakdown of isoleucine, this is a distinct compound from this compound. The presence of a methyl group on the amino group of this compound fundamentally alters its chemical properties and likely precludes it from participating in the canonical transamination and oxidative decarboxylation reactions that characterize typical amino acid catabolism.

Given the lack of evidence for its role in major catabolic pathways, it is highly unlikely that this compound serves as a significant intermediate in central cellular energy metabolism pathways such as glycolysis, the citric acid cycle, or beta-oxidation. These pathways rely on a specific set of enzymes that recognize and process particular molecular structures, and the unique N-methylated structure of this compound would likely not be a substrate for these enzymes.

Exploration of Endogenous and Exogenous Sources in Biological Systems

The endogenous and exogenous sources of this compound in biological systems have not been documented in the scientific literature. It is not recognized as a standard amino acid or a common dietary component. While N-methylated amino acids are found in nature, often as components of peptides and natural products synthesized by microorganisms and plants, the specific occurrence of free this compound has not been reported.

Biosynthetic Pathways and Precursors of Methylamino Butanoic Acids

Specific enzymatic pathways for the biosynthesis of this compound in microbial or eukaryotic systems have not been identified. In general, the biosynthesis of N-methylated amino acids involves S-adenosyl-L-methionine (SAM)-dependent methyltransferases that catalyze the transfer of a methyl group to the amino group of a free amino acid or an amino acid residue within a peptide. It is conceivable that if this compound were to be synthesized biologically, it would likely involve a specific N-methyltransferase acting on 2-aminobutanoic acid. However, no such enzyme or pathway has been described.

While various natural products, particularly non-ribosomal peptides synthesized by bacteria and fungi, incorporate N-methylated amino acids to enhance their biological activity and stability, there are no prominent examples in the scientific literature that specifically feature a this compound scaffold. The structural diversity of these natural products is vast, and it is possible that this moiety exists in an uncharacterized compound, but it is not a commonly reported structural feature.

Enzymatic Interactions and Molecular Mechanisms of 2 Methylamino Butanoic Acid Derivatives

Modulation of Enzyme Activity by Methylamino Butanoic Acids

Derivatives of methylamino butanoic acid have been shown to influence the activity of various enzymes, acting as either substrates or inhibitors. Their ability to interact with enzyme active sites allows them to modulate metabolic pathways. Peptides derived from compounds like (R)-3-(methylamino)butanoic acid can alter enzyme activities by binding to their active sites, providing a tool for studying metabolic processes. Similarly, the hydrochloride salt of 4-(methylamino)butanoic acid is utilized in biochemical assays specifically to measure enzyme activity, indicating its role as a modulator. chemimpex.com

Specific Enzyme Substrate and Inhibitor Studies

Research has identified specific enzymatic interactions for butanoic acid derivatives. For instance, methyl 2-aminobutanoate, an ester of a related compound, can function as a substrate for transaminase enzymes, participating in the biochemical transfer of amino groups. Conversely, other derivatives demonstrate inhibitory action. Compounds structurally similar to (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid are known to inhibit enzymes involved in metabolic pathways. smolecule.com

A notable example of enzyme inhibition involves a butanoic acid derivative, phosphinothricin (B1261767) ((2S)-2-amino-4-(hydroxy-methyl-phosphoryl)butanoic acid), which is a known inhibitor of glutamine synthetase (GS). mdpi.com Molecular docking studies have evaluated the interaction of other glutamic acid derivatives with the GS enzyme by comparing them to phosphinothricin, which binds preferentially to the active site and stabilizes it in a position that prevents the natural substrate, glutamate, from binding. mdpi.com This highlights the potential for butanoic acid structures to serve as scaffolds for potent and specific enzyme inhibitors.

Structure-Mechanism Relationships in Enzyme Binding

The specific structure of methylamino butanoic acid derivatives is critical to their mechanism of action and binding affinity. The presence and position of the methyl group on the amino function can significantly alter the molecule's interaction with protein targets. nih.gov Studies have shown that the methylation of the amino group can enhance the selectivity of the compound for its target. nih.gov For example, research comparing 2-aminoisobutyrate (AIB) with its methylated form (MAIB) found that methylation conferred a greater degree of selectivity for restricting phenylalanine transport into the brain. nih.gov This suggests that the methyl group plays a key role in the molecule's fit and interaction within the binding pocket of a transporter protein, which functions analogously to an enzyme's active site. nih.gov This principle, where small structural changes lead to significant differences in biological activity, is fundamental to the design of targeted inhibitors. nih.govresearchgate.net

Interactions with Protein Targets and Cellular Transport Systems

Beyond enzymes, 2-(methylamino)butanoic acid derivatives interact with a variety of other protein targets, including cell surface receptors and transmembrane transport proteins. These interactions can influence major cellular functions like neurotransmission and nutrient uptake. mdpi.com

Ligand-Receptor Binding Studies

Several derivatives of methylamino butanoic acid have been investigated for their ability to bind to cellular receptors, particularly in the nervous system. The compound 4-(Methylamino)butanoic acid, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is thought to exert its biological effects through interactions with GABA receptors, specifically GABAB receptors. This binding can modulate neurotransmission in the central nervous system. Other derivatives, such as (R)-3-(methylamino)butanoic acid and (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid, are also studied for their potential interactions with various neurotransmitter receptors, which could influence signaling pathways and neurological functions. smolecule.com

Carrier-Mediated Transport Mechanisms (e.g., Amino Acid Transporters)

One of the most significant areas of research for this compound derivatives is their interaction with amino acid transport systems. nih.gov These non-physiological amino acids (NPAAs) are studied for their potential to competitively inhibit the transport of other amino acids across biological membranes, such as the blood-brain barrier (BBB). nih.govnih.govresearchgate.net

A key study investigated the capacity of several 2-(methylamino)alkanoic acids to block the accumulation of phenylalanine in the brains of a mouse model for phenylketonuria (PKU). nih.govnih.gov This research was based on the hypothesis that these compounds could act as targeted inhibitors of the large neutral amino acid transporter (LAT-1), which is responsible for moving amino acids like phenylalanine across the BBB. nih.gov In the study, mice were administered compounds including 2-aminoisobutyrate (AIB), methyl AIB (MAIB), and 2-methyl-2-(methylamino)butanoic acid (referred to as MeVal). nih.govresearchgate.net The results showed that these compounds could alter the levels of various amino acids in the brain and blood, demonstrating their interaction with transport carriers. nih.govresearchgate.net For instance, AIB significantly reduced phenylalanine accumulation in the brain, while MeVal led to a significant increase in brain glutamine and aspartic acid levels. nih.govresearchgate.net

The study underscores the role of these compounds as modulators of carrier-mediated transport, with potential therapeutic implications for diseases involving amino acid transport defects. nih.gov

Interactive Data Table: Effects of this compound Analogs on Amino Acid Levels in Mice Data sourced from a preliminary study on Pah enu2 mice. nih.govnih.govresearchgate.net

| Compound Administered | Effect on Brain Phenylalanine (Phe) | Effect on Brain Glutamine & Aspartic Acid | Effect on Blood Phenylalanine (Phe) | Hypothesized Transporter Interaction |

|---|---|---|---|---|

| 2-Aminoisobutyrate (AIB) | Significantly reduced | No significant effect reported | Significantly reduced | System A / System L |

| Methyl AIB (MAIB) | No significant effect reported | No significant effect reported | Significantly reduced | System A (purported specificity) nih.gov |

| 2-Methyl-2-(methylamino)butanoic acid (MeVal) | No significant effect reported | Significantly improved | No significant effect | L-system (LAT-1) nih.gov |

Influence on Cellular Processes at the Molecular Level

The interactions of this compound derivatives with enzymes, receptors, and transporters culminate in the modulation of various cellular processes. By altering metabolic pathways or transport dynamics, these compounds can trigger downstream effects on cell signaling, proliferation, and survival. researchgate.net

Research has shown direct effects on cellular biochemistry. For example, the administration of 2-methyl-2-(methylamino)butanoic acid (MeVal) to mice resulted in significantly increased levels of glutamine and aspartic acid in the brain, demonstrating a clear influence on the local amino acid pool. nih.govnih.gov Furthermore, derivatives can play a role in modulating neurotransmitter dynamics, including their release and uptake.

More profound cellular effects have been observed with complexed derivatives. Palladium(II) complexes synthesized with esters of (S,S)-propylenediamine-N,N'-di-2-(3-methyl)butanoic acid were found to induce apoptosis (programmed cell death) in tumor cell lines. researchgate.net Mechanistic studies revealed that these complexes inhibited the expression of the anti-apoptotic protein Bcl-2. researchgate.net Additionally, they caused cell cycle arrest in the G0/G1 phase by decreasing the expression of Cyclin-D and increasing the expression of the inhibitor p21. researchgate.net These findings illustrate that derivatives of this compound can be engineered to influence fundamental cellular processes like cell division and survival.

Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a critical mechanism through which derivatives of this compound exert their biological effects. These compounds can act as antagonists or inhibitors, altering the normal function of proteins involved in signal transduction.

One area of investigation involves their role as receptor antagonists. For instance, complex derivatives such as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as angiotensin-II receptor antagonists. researchgate.net These compounds showed potential in blocking the receptor, which is a key component in the signaling pathway that regulates blood pressure. researchgate.net

A more extensively studied mechanism is the modulation of amino acid transporters, which are vital for cellular function and are often dysregulated in disease states. Certain derivatives, classified as 2-amino-4-bis (aryloxy benzyl) amino butanoic acids (AABAs), have been identified as potent inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2). binghamton.edu ASCT2 is crucial for the transport of neutral amino acids, including glutamine, and its overexpression in many cancers makes it a therapeutic target. binghamton.edu The AABA compounds have been shown to be non-substrate-like inhibitors of these transporters. binghamton.edu Similarly, the compound V-9302, a butanoic acid derivative, also functions as an inhibitor of the ASCT2 transporter, interfering with glutamine uptake. mdpi.com

Furthermore, research using mouse models of Phenylketonuria (PKU) has explored how 2-(methylamino)alkanoic acid analogs can modulate the large neutral amino acid transporter (LAT-1). nih.gov The study hypothesized that these compounds could act as specific inhibitors of phenylalanine accumulation in the brain by blocking its transport. nih.gov The findings indicated that while some derivatives like 2-aminoisobutyric acid (AIB) reduced phenylalanine in both brain and blood, others such as 3-methyl-2-(methylamino)butanoic acid (MeVal) primarily affected levels of other amino acids like glutamine and aspartic acid in the brain. nih.gov

| Derivative Class/Compound | Molecular Target | Signaling Effect | Reference |

|---|---|---|---|

| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid | Angiotensin-II Receptor | Antagonist activity, potential antihypertensive effect. | researchgate.net |

| 2-amino-4-bis (aryloxy benzyl) amino butanoic acids (AABAs) | ASCT2 Transporter | Non-substrate-like inhibition of glutamine transport. | binghamton.edu |

| V-9302 | ASCT2 Transporter | Inhibition of glutamine uptake. | mdpi.com |

| 3-methyl-2-(methylamino)butanoic acid (MeVal) | Amino Acid Transporters (e.g., LAT-1) | Altered brain levels of glutamine and aspartic acid. | nih.gov |

Investigations into Cell Growth and Survival Mechanisms

The modulation of signaling pathways by this compound derivatives directly impacts mechanisms of cell growth and survival, particularly in the context of cancer research. By targeting metabolic pathways essential for proliferation, these compounds can induce cell death.

A key mechanism is the induction of glutamine starvation in cancer cells. Many tumors are highly dependent on glutamine for energy and biosynthesis, a process termed "glutamine addiction." binghamton.edumdpi.com Derivatives like V-9302 and other AABA compounds inhibit the ASCT2 transporter, blocking glutamine uptake and profoundly altering tumor cell growth and survival. binghamton.edumdpi.com This inhibition can lead to a lethal increase in free radicals and severe DNA damage, ultimately causing cancer cell death, an effect observed in triple-negative breast cancer models. mdpi.com

Radiolabeled derivatives of this compound serve as valuable tools for investigating tumor metabolism and growth. Positron Emission Tomography (PET) tracers such as (S)-2-amino-4-(4-([18F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid (AMC-102) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]N-MeFAMP) are used to visualize tumors. snmjournals.orgresearchgate.net These compounds are taken up by cancer cells via amino acid transporters like system L and ASC. snmjournals.orgnih.gov Studies using these tracers in glioma models have demonstrated high tumor-to-brain uptake ratios, indicating their utility in detecting and characterizing neoplasms based on their metabolic activity. researchgate.netnih.gov For example, at 60 minutes post-injection, [18F]N-MeFAMP exhibited a tumor-to-normal brain ratio of 104:1 in a 9L gliosarcoma model. researchgate.net

Direct cytotoxic effects have also been observed. The derivative 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl)butanoic acid, isolated from Acorus gramineus, demonstrated anticancer potential against the HCT-15 colon cancer cell line with an EC50 of 45.23 µM. mdpi.com

| Derivative | Cell Line/Model | Observed Effect | Key Finding/Data | Reference |

|---|---|---|---|---|

| V-9302 | Triple-Negative Breast Cancer | Induction of cell death. | Inhibition of glutamine uptake leads to increased free radicals and DNA damage. | mdpi.com |

| [18F]N-MeFAMP | 9L Gliosarcoma | High tumor uptake for imaging. | Tumor-to-brain ratio of 104:1 at 60 min post-injection. | researchgate.net |

| AMC-102 | 9L Glioma Xenograft | Tumor visualization via PET. | Mean tumor SUV of 1.89 ± 0.27 at 30 min post-injection. | snmjournals.org |

| 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl)butanoic acid | HCT-15 Colon Cancer | Anticancer activity. | EC50 value of 45.23 µM. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization in 2 Methylamino Butanoic Acid Research

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone in the analysis of 2-(methylamino)butanoic acid, enabling its separation from complex mixtures and its precise quantification. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the specific research question, such as the need to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids, including N-methylated variants like this compound. docbrown.info The inherent polarity of the compound makes reversed-phase HPLC a suitable approach. To enhance detection and retention, pre-column derivatization is often employed. chemimpex.com

A common strategy involves reacting the amino acid with a derivatizing agent that imparts a chromophore or fluorophore to the molecule, allowing for sensitive UV-Vis or fluorescence detection. chemimpex.com For instance, reagents like o-phthaldialdehyde (OPA) react with primary amines, while agents such as 9-fluorenylmethylchloroformate (FMOC-Cl) are used for secondary amines like this compound. chemimpex.com

Chiral HPLC is particularly crucial for separating the enantiomers (D- and L-forms) of this compound, which is critical in biochemical and pharmaceutical research where stereochemistry dictates biological activity. scispace.com This is achieved using chiral stationary phases (CSPs) or chiral mobile phase additives. scispace.comnih.gov For example, macrocyclic antibiotic-based CSPs, such as those derived from ristocetin (B1679390) A, have shown success in resolving the enantiomers of various α-amino acid derivatives.

Table 1: Illustrative HPLC Parameters for N-Methylated Amino Acid Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Ristocetin A-based, Norvancomycin-bonded) or C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724), methanol). |

| Derivatizing Agent | N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). |

| Detection | UV-Vis (e.g., 254 nm or 340 nm) or Fluorescence Detector. chemimpex.com |

| Flow Rate | Typically 0.6 - 1.1 mL/min. chemimpex.com |

| Temperature | Ambient or controlled (e.g., 30 °C). chemimpex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful tool for the analysis of this compound. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. rsc.orgnih.gov

Silylation is a common derivatization technique where active hydrogens in the carboxyl and amino groups are replaced by a nonpolar moiety. rsc.org Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose, forming tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than other silylating agents. rsc.orgrsc.org Another approach is derivatization with alkyl chloroformates, such as ethyl chloroformate (ECF), which can be performed rapidly in an aqueous phase. nih.govguidechem.com

The resulting derivatives can be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantification and mass fragmentation patterns for unambiguous identification. nih.govacs.org

Table 2: Typical GC-MS Derivatization and Analysis Conditions

| Parameter | Condition |

| Derivatizing Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile or Ethyl Chloroformate (ECF). rsc.orgnih.gov |

| Reaction Conditions | Heating at elevated temperatures (e.g., 100°C for silylation). rsc.org |

| GC Column | Capillary column (e.g., 20 m x 0.18 mm I.D., 0.18 µm SLB™-5ms). rsc.org |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI). nih.gov |

| Detection | Mass Spectrometer (provides mass-to-charge ratio and fragmentation data). |

Ultra-Performance Liquid Chromatography (UPLC) in Amino Acid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. libretexts.org These characteristics make UPLC particularly well-suited for high-throughput screening and complex sample analysis, such as in metabolomics studies involving 2-(methylamino)alkanoic acids.

UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), provides a highly sensitive and selective platform for quantifying amino acids. Similar to HPLC, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is common to improve chromatographic behavior and detection. The enhanced separation power of UPLC is also beneficial for resolving the enantiomers of amino acids, often following derivatization with a chiral reagent.

Research has demonstrated the successful application of UPLC-MS/MS for the analysis of neurotoxins such as β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) in complex biological matrices, showcasing the technique's robustness and sensitivity for related N-methylated compounds.

Table 3: Representative UPLC Method Parameters for Amino Acid Analysis

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm). |

| Mobile Phase | Gradient elution using water and acetonitrile, both containing a modifier like 0.1% formic acid. |

| Derivatizing Agent | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). |

| Detection | Fluorescence (FL) detector or Tandem Mass Spectrometer (MS/MS). |

| Flow Rate | Typically 0.3 - 0.5 mL/min. |

| Analysis Time | Significantly reduced compared to HPLC, often under 20 minutes. libretexts.org |

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are fundamental for the unequivocal identification of this compound, providing detailed information about its atomic connectivity and the spatial arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylamino Butanoic Acid Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the connectivity of protons. For this compound, one would expect distinct signals for the N-methyl protons, the α-proton, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons of the ethyl group. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents, sometimes appearing over a wide chemical shift range (typically 10-12 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton. docbrown.info Each non-equivalent carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears far downfield (around 170-180 ppm). The other carbon signals correspond to the α-carbon, the N-methyl carbon, and the two carbons of the ethyl side chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -COOH | 10.0 - 12.0 | 170.0 - 180.0 |

| C2-H (α-CH) | ~3.6 - 3.8 | ~60.0 - 65.0 |

| N-CH₃ | ~2.8 - 3.0 | ~35.0 - 40.0 |

| C3-H₂ (-CH₂-) | ~1.8 - 2.0 | ~25.0 - 30.0 |

| C4-H₃ (-CH₃) | ~0.9 - 1.1 | ~10.0 - 15.0 |

| Note: Predicted values are based on data for structurally similar compounds like N-methyl-L-norvaline and butanoic acid. Actual shifts can vary based on solvent and pH. docbrown.infoscispace.com |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key bonds.

The most prominent features include:

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid.

N-H Stretch: A moderate absorption from the secondary amine N-H bond may be observed, typically around 3350-3310 cm⁻¹, though it is often obscured by the broad O-H band.

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

N-H Bend: The bending vibration for a secondary amine typically appears in the 1650-1550 cm⁻¹ region.

The combination of these characteristic bands, particularly the broad O-H stretch and the strong C=O stretch, provides strong evidence for the presence of a carboxylic acid functional group. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Secondary Amine | N-H Stretch | ~3300 | Moderate (often overlapped) |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Secondary Amine | N-H Bend | 1550 - 1650 | Moderate |

| Note: Values are based on typical ranges for the respective functional groups and data from analogous compounds. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation and identification of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides precise information about the compound's molecular weight and its fragmentation patterns, which aids in confirming its structure.

The molecular ion (M+) peak for this compound is expected at an m/z corresponding to its molecular weight, which is 117.15 g/mol . nih.gov In high-resolution mass spectrometry, the exact mass of 117.078978594 Da would be observed. nih.gov

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The fragmentation pattern of this compound is dictated by the presence of its key functional groups: a carboxylic acid and a secondary amine. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org For amines, cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation route. chemguide.co.uk

The resulting fragment ions are diagnostic for the structure of this compound. The analysis of these fragments allows researchers to piece together the molecular structure. For instance, the loss of the carboxyl group as a neutral radical (mass of 45) is a prominent fragmentation pathway for amino acids. libretexts.orgdocbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z of Fragment Ion | Proposed Fragment Structure | Neutral Loss | Mass of Neutral Loss |

|---|---|---|---|

| 100 | [M-OH]⁺ | •OH | 17 |

| 88 | [M-C₂H₅]⁺ | •C₂H₅ | 29 |

| 72 | [M-COOH]⁺ | •COOH | 45 |

This table is generated based on general fragmentation principles for amino acids and related compounds.

Chiral Analytical Methods for Enantiomeric Purity Determination

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers, (R)- and (S)-2-(methylamino)butanoic acid. The determination of enantiomeric purity is critical in many scientific contexts, as enantiomers can exhibit different biological activities. Chiral analytical methods are employed to separate and quantify these enantiomers. chromatographytoday.comlibretexts.org High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.govnih.gov

Two primary strategies are used for the chiral resolution of amino acids and their derivatives by HPLC:

Indirect Chiral Separation: This method involves the pre-column derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.orgnih.gov Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase, such as a reversed-phase (RP) C18 column. nih.govnih.gov For secondary amino acids like this compound, several CDAs are effective. Analogs of Marfey's reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), have been successfully used for the derivatization and subsequent HPLC separation of N-methylated amino acids. nih.govresearchgate.net Detection is typically performed using UV-Vis or mass spectrometry (ESI-MS), the latter providing higher sensitivity and selectivity. nih.gov

Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. chromatographytoday.com This eliminates the need for derivatization. Several types of CSPs are available for the separation of amino acids, including macrocyclic glycopeptide (e.g., teicoplanin-based), crown ether, and ligand-exchange phases. chromatographytoday.com These phases create a chiral environment within the column, leading to differential interactions with the (R)- and (S)-enantiomers, resulting in different retention times and thus, separation. The use of teicoplanin-bonded CSPs is particularly advantageous as they are compatible with LC-MS and can separate a wide range of free amino acids, including secondary ones. chromatographytoday.com

Industrial quality control protocols often rely on HPLC to verify the enantiomeric excess (ee) of chiral compounds, ensuring it meets required specifications (e.g., >99% ee). vulcanchem.com

Table 2: Overview of Chiral Analytical Methods for N-Methylated Amino Acids

| Method | Technique | Principle | Typical Reagent/Stationary Phase | Detection | Reference |

|---|---|---|---|---|---|

| Indirect | Pre-column Derivatization with HPLC | Formation of diastereomers | Chiral Derivatizing Agents (e.g., FDAA, FDNP-Val-NH₂) on an achiral column (e.g., C18) | UV, ESI-MS | nih.govnih.govresearchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-(Methylamino)butanoic acid |

| (S)-2-(Methylamino)butanoic acid |

| Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA, Marfey's reagent) |

| Nα-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) |

Computational and Theoretical Investigations of 2 Methylamino Butanoic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations serve as powerful tools to predict and analyze the behavior of 2-(methylamino)butanoic acid at an atomic level. These methods allow for the examination of its conformational preferences and dynamic movements, which are fundamental to its interaction with biological systems.

The flexibility of this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis is employed to identify the most stable structures by calculating their potential energies. For small organic molecules like this compound, even subtle changes in conformation can significantly impact their biological activity. The presence of intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the methylamino nitrogen, can influence the molecule's preferred shape. mdpi.com

The energy landscape of this compound is a map of its potential energy as a function of its conformational coordinates. Lower energy regions on this landscape correspond to more stable conformations. Studies on similar small molecules, like γ-hydroxy-butyric acid, have shown that while some conformations may feature stabilizing intramolecular hydrogen bonds, entropy effects can render other, more extended conformations as the most stable in the gas phase. mdpi.com The solvent environment also plays a critical role, as protic solvents can disrupt intramolecular bonds in favor of solute-solvent interactions. mdpi.com

| Property | Predicted Value | Significance |

| Rotatable Bond Count | 3 nih.gov | Indicates the degree of conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų nih.govnih.gov | Relates to the molecule's ability to form hydrogen bonds and permeate biological membranes. |

| Hydrogen Bond Donor Count | 2 nih.gov | The number of sites that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 3 nih.gov | The number of sites that can accept a hydrogen atom in a hydrogen bond. |

Molecular dynamics (MD) simulations provide a dynamic view of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically a solvent like water), MD simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. mdpi.com These simulations are instrumental in understanding how the compound might behave in a biological context, such as its approach and binding to a protein. mdpi.com For instance, MD simulations can be used to study the stability of different conformers in solution and to observe the formation and breaking of hydrogen bonds with solvent molecules. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. tandfonline.com These methods provide detailed information about the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties.

Calculations can determine properties such as molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons in chemical reactions. tandfonline.com The electrostatic potential surface can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic or nucleophilic attack. tandfonline.com

| Property | Calculated Value | Significance |

| HOMO Energy | -6.21 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.13 eV | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (HOMO-LUMO) | 4.08 eV | Indicates molecular reactivity; a smaller gap suggests higher reactivity. |

| Ionization Energy (I) | 6.21 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.13 eV | Energy released when an electron is added. |

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a target protein. researchgate.net This method is crucial for understanding the potential biological targets of this compound and for predicting the specific interactions that stabilize the protein-ligand complex. The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. researchgate.net

Successful docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. acs.org For example, the methylamino group and the carboxylic acid group of this compound are likely to participate in hydrogen bonding. vulcanchem.com

In-Silico Design and Virtual Screening of New Derivatives

The insights gained from molecular modeling, quantum chemistry, and docking can be used to design new derivatives of this compound with improved properties. This in-silico design process allows for the rapid evaluation of many potential new compounds without the need for immediate chemical synthesis. doi.org

Virtual screening involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net By starting with the core structure of this compound, researchers can virtually create and test a multitude of derivatives with different substituents to explore structure-activity relationships (SAR). scispace.com This approach can guide the synthesis of compounds with enhanced potency, selectivity, or other desirable characteristics. doi.org For example, derivatives could be designed to optimize interactions with a particular enzyme's binding pocket, potentially leading to more effective inhibitors. mdpi.comdoi.org

Role of 2 Methylamino Butanoic Acid As a Chemical Building Block

Utilization in Peptide Synthesis and Peptidomimetics

The incorporation of N-methylated amino acids like 2-(methylamino)butanoic acid is a well-established strategy in medicinal chemistry to create peptides and peptidomimetics with improved pharmacological profiles. The N-methyl group can modulate the conformation and bioavailability of a peptide. vulcanchem.com This modification helps to enhance properties such as resistance to enzymatic degradation, membrane permeability, and binding affinity to biological targets. vulcanchem.com

In modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), protected derivatives of this compound are commonly used. vulcanchem.com The amino group is typically protected with either a tert-butoxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. vulcanchem.com The Boc group, for instance, is acid-labile and can be selectively removed with acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. vulcanchem.com This methodology is crucial for introducing methylated residues at specific positions within a peptide sequence. vulcanchem.com

Research findings have highlighted the utility of this building block in creating therapeutic agents. For example, a Boc-protected derivative of (S)-2-(methylamino)butanoic acid was utilized in the synthesis of a thrombin inhibitor, where the methylamino moiety was shown to improve the binding affinity within the S1 pocket of the protease. vulcanchem.com Similarly, Fmoc-protected versions have been employed in the synthesis of fluorinated peptidomimetics aimed at targets in oncology and neurology.

Table 1: Protected Derivatives of this compound in Peptide Synthesis

| Derivative Name | Protecting Group | Key Features & Applications | Source(s) |

|---|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid | Boc | Acid-labile protection suitable for SPPS; used to introduce N-methylated residues to modulate conformation and bioavailability. vulcanchem.com | vulcanchem.com |

| Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- | Fmoc | Base-labile protection used in orthogonal SPPS strategies; employed in synthesizing peptidomimetics for therapeutic use. |

Precursor in the Synthesis of Complex Organic Molecules

Beyond peptide chemistry, this compound is a foundational starting material for constructing a variety of complex organic molecules. smolecule.comevitachem.com Its functional groups serve as handles for a range of chemical transformations, making it a valuable intermediate in multi-step synthetic routes. evitachem.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. researchgate.net The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

While direct examples of its use are specific to proprietary research, the principles of its application can be understood from analogous structures. For instance, related amino acid derivatives can undergo cyclization to form heterocyclic systems like oxazoloquinolines or imidazoles. The inherent reactivity of the amine and carboxylic acid groups in this compound allows for intramolecular reactions to form lactams (cyclic amides) or for its use in intermolecular condensation reactions with other reagents to build more complex heterocyclic frameworks.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Functional Groups Involved | Reaction Type | Potential Heterocycle | Notes |

|---|---|---|---|

| Secondary Amine, Carboxylic Acid | Intramolecular Condensation | N-Methylated Lactam | Formation of a cyclic amide ring. |

| Secondary Amine, Carboxylic Acid | Intermolecular Condensation with a di-functional reagent | Substituted Diazines, Oxazines, etc. | Serves as a chiral building block to introduce a specific stereocenter into the heterocyclic system. |

Natural products often serve as the inspiration for the design of new drugs, and many possess complex peptide or peptide-like structures. nih.gov The synthesis of natural products and their analogues is a significant area of chemical research, often requiring chiral building blocks to construct the desired molecule.

Non-standard amino acids, such as this compound, are valuable as scaffolds in the synthesis of analogues of natural products. medchemexpress.com The incorporation of an N-methylated residue can impart enhanced stability or altered biological activity compared to the original natural product. nih.gov For example, many bioactive natural products, such as the syrbactins, are macrocyclic lactams derived from amino acid precursors. nih.gov The synthesis of analogues of these complex molecules often involves the strategic use of modified amino acids to explore structure-activity relationships. nih.gov While not a natural product itself, this compound provides a synthetically accessible, chiral scaffold that can be used to build segments of or analogues to complex natural products, particularly those in the peptide and peptidomimetic families. google.com

Future Directions and Perspectives in 2 Methylamino Butanoic Acid Research

Emerging Synthetic Technologies and Scalable Production Methodologies

The future synthesis of 2-(methylamino)butanoic acid and related N-methylated amino acids will likely be shaped by the dual pressures of efficiency and sustainability.

Green Chemistry and Catalysis: Traditional methods for N-methylation often involve hazardous reagents and produce significant waste. frontiersin.orgmdpi.com Future research will increasingly focus on greener alternatives. One promising approach involves the use of dimethyl carbonate (DMC) as a sustainable methylating agent, which is cost-effective and environmentally friendly. rsc.org Acid-assisted reactions with DMC have shown high efficiency and selectivity for N-methylation of various amino acids without racemization. rsc.org Another avenue is the development of photocatalytic methods, such as using silver(I)-loaded titanium dioxide to catalyze N-methylation with methanol (B129727) under UV irradiation, a process that avoids stoichiometric reducing agents. chemrxiv.org Furthermore, palladium-catalyzed C-H functionalization techniques are emerging as a powerful tool for modifying N-methylated amino acids, allowing for the introduction of diverse side chains. acs.orguni-saarland.de

Biocatalysis and Fermentative Production: Biocatalytic and fermentative approaches offer a highly sustainable and stereoselective route to N-methylated amino acids. frontiersin.orgnih.gov Engineered microorganisms, such as Corynebacterium glutamicum and Pseudomonas putida, can be developed as whole-cell biocatalysts for the one-step production of N-methylated amino acids from simple feedstocks like sugars and methylamine. frontiersin.orgnih.gov This involves heterologous expression of enzymes like N-methyl-L-amino acid dehydrogenase or imine reductases. nih.gov Metabolic engineering strategies can be employed to optimize precursor supply and enhance product titers, making fermentative production a scalable and economically viable option for compounds like this compound. nih.govnih.gov

Novel Biological Questions and Mechanistic Insights in Amino Acid Research

While the biological roles of many common amino acids are well-understood, the functions of their N-methylated counterparts, including this compound, remain a fertile ground for investigation.

Exploring Natural Occurrences and Functions: N-methylated amino acids are found in a variety of natural products, including bioactive peptides with antimicrobial and anticancer properties. enamine.netuminho.pt A key future direction will be to search for the natural occurrence of this compound in various organisms and to elucidate its biological role. This includes investigating its potential involvement in metabolic pathways and its function as a signaling molecule.

Mechanistic Studies of N-Methyltransferases: The enzymes responsible for N-methylation, N-methyltransferases (NMTs), are crucial for understanding the biological synthesis of these compounds. ubc.canih.gov Future research will focus on identifying and characterizing NMTs that may act on butanoic acid or its derivatives. Detailed kinetic and structural studies of these enzymes will provide insights into their substrate specificity and catalytic mechanisms. illinois.eduacs.orgnih.gov This knowledge is not only fundamental but also enables the development of engineered enzymes for biocatalytic applications.

Ribosomal Incorporation and Peptide Engineering: Recent advancements have demonstrated the feasibility of incorporating N-methylated amino acids into peptides and proteins through ribosomal synthesis. nih.govacs.orgnih.govacs.org This opens up exciting possibilities for creating novel peptides and proteins containing this compound. Future studies will likely explore how the incorporation of this specific N-methylated amino acid influences peptide conformation, stability, and biological activity. acs.org This could lead to the development of new peptide-based therapeutics with improved pharmacokinetic properties. researchgate.netbenthamdirect.com

Advancements in Analytical and Computational Tool Development for Related Compounds

Progress in understanding and utilizing this compound is intrinsically linked to the development of sophisticated analytical and computational tools.

Advanced Analytical Techniques: The accurate detection and quantification of this compound in complex biological matrices require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose. nih.govresearchgate.net Future developments will focus on improving derivatization strategies to enhance chromatographic separation and ionization efficiency, allowing for ultra-sensitive detection. nih.govumich.eduhitachi-hightech.com Furthermore, the development of novel biosensors, potentially utilizing molecularly imprinted polymers or specific enzymes, could offer rapid and high-throughput analysis of N-methylated amino acids. mdpi.comnih.govresearchgate.netmdpi.com

Computational Modeling and Simulation: Computational tools are becoming indispensable for predicting the properties of N-methylated amino acids and the peptides containing them. rsc.orgmdpi.combyu.edu Molecular dynamics (MD) simulations can provide insights into how N-methylation affects peptide structure, flexibility, and interactions with biological targets. mdpi.comnih.gov Future research will leverage these computational approaches to rationally design peptides incorporating this compound with desired conformational and functional properties. These models can also predict key pharmacokinetic parameters like membrane permeability, guiding the optimization of peptide-based drug candidates. nih.gov

Interdisciplinary Research Opportunities Involving Methylamino Butanoic Acid Chemistry

The unique properties of this compound position it at the crossroads of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: The primary application of N-methylated amino acids lies in medicinal chemistry, where they are used to create peptidomimetics with enhanced therapeutic profiles. researchgate.netbenthamdirect.comnih.gov The incorporation of this compound into peptide sequences could lead to the development of novel drugs with improved stability, bioavailability, and receptor selectivity. scielo.org.mxresearchgate.netaralezbio.com Interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial for exploring the therapeutic potential of these modified peptides in areas such as oncology and infectious diseases. mdpi.com

Materials Science and Bionanotechnology: The self-assembly properties of peptides can be modulated by the inclusion of N-methylated amino acids. This opens up possibilities for using peptides containing this compound to create novel biomaterials, such as hydrogels for drug delivery or tissue engineering. uminho.pt The unique conformational properties imparted by the N-methyl group could be harnessed to control the nanostructure and functional properties of these materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylamino)butanoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination of α-keto acids or alkylation of protected amino acid precursors. For example, protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups can prevent side reactions. Purity validation requires analytical techniques like high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) further validates molecular weight .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC using columns like Chiralpak IA/IB, separate enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography of derivatives (e.g., salt co-crystals) provides absolute configuration. Computational modeling (DFT calculations) can predict optical activity, corroborated with experimental data .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) ensures precision. Sample preparation involves protein precipitation (acetonitrile/methanol) or solid-phase extraction (SPE) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (nM–μM range) .

Advanced Research Questions

Q. What experimental models are appropriate for studying this compound's role in modulating amino acid transport across the blood-brain barrier (BBB)?

- Methodological Answer : Use in vitro BBB models, such as primary brain endothelial cells co-cultured with astrocytes, to assess competitive inhibition of phenylalanine transport via LAT1 transporters. In vivo, administer radiolabeled (e.g., ¹⁴C) this compound to rodents and measure brain uptake via autoradiography or microdialysis. Compare results with structural analogs (e.g., MeVal or IsoVal) to identify structure-activity relationships .

Q. How can isotope labeling be applied to track the metabolic fate of this compound in vivo?